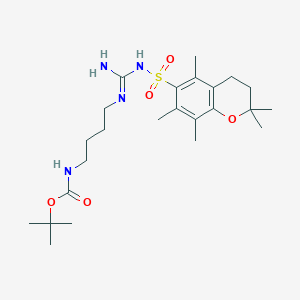![molecular formula C20H32N5O11P B12333504 [[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B12333504.png)
[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base, which is a key component in many biological molecules, and a carbonate group, which is often used in medicinal chemistry for drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate involves multiple steps, starting with the preparation of the purine base. The purine base is then functionalized with a hydroxymethylamino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate: can undergo various chemical reactions, including:
Oxidation: The hydroxymethylamino group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethylamino group can yield aldehydes or carboxylic acids, while substitution of the carbonate group can introduce various functional groups .
Scientific Research Applications
[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes due to its purine base.
Medicine: Investigated for its potential as a drug delivery system due to its carbonate group, which can enhance the solubility and stability of drugs.
Mechanism of Action
The mechanism of action of [[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The carbonate group can facilitate the delivery of the compound to specific cellular targets by enhancing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar biological activity.
Carbamazepine: A compound with a similar carbonate group used in medicinal chemistry.
Guanine: Another purine base with similar chemical properties.
Uniqueness
[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate: is unique due to its combination of a purine base and a carbonate group, which provides a unique set of chemical and biological properties. This combination allows for versatile applications in various scientific fields .
Properties
Molecular Formula |
C20H32N5O11P |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C20H32N5O11P/c1-13(2)35-19(27)30-10-33-37(29,34-11-31-20(28)36-14(3)4)12-32-15(5)6-25-8-23-16-17(24-9-26)21-7-22-18(16)25/h7-8,13-15,26H,6,9-12H2,1-5H3,(H,21,22,24)/t15-/m1/s1 |
InChI Key |
OCSNDZVWYFILJW-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCO)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCO)OCOC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine](/img/structure/B12333434.png)
![Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI)](/img/structure/B12333438.png)






![methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B12333492.png)



![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B12333523.png)
